molecular formula C10H10O3S B114425 Propargyl p-toluenesulfonate CAS No. 6165-76-0

Propargyl p-toluenesulfonate

Cat. No. B114425
CAS RN: 6165-76-0
M. Wt: 210.25 g/mol
InChI Key: LMBVCSFXFFROTA-UHFFFAOYSA-N
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Description

Propargyl p-toluenesulfonate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

Propargyl p-toluenesulfonate can be synthesized from 2-hydroxy-4-pentynoic acid by an alkylation reaction with diethyl 2-acetamidomalonate followed by subsequent hydrolysis, decarboxylation, diazotization, and hydroxylation reactions .


Chemical Reactions Analysis

Propargyl p-toluenesulfonate can be used as a reagent to synthesize 2-hydroxy-4-pentynoic acid by an alkylation reaction with diethyl 2-acetamidomalonate followed by subsequent hydrolysis, decarboxylation, diazotization, and hydroxylation reactions .


Physical And Chemical Properties Analysis

Propargyl p-toluenesulfonate is a clear liquid that can range in color from colorless to yellow . Unfortunately, detailed information about its physical and chemical properties such as pH, vapor pressure, vapor density, evaporation rate, and viscosity is not available .

Safety And Hazards

Propargyl p-toluenesulfonate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

prop-2-ynyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBVCSFXFFROTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210665
Record name p-Toluenesulfonic acid, 2-propynyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl p-toluenesulfonate

CAS RN

6165-76-0
Record name 2-Propyn-1-ol, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6165-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluenesulfonic acid, 2-propynyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Toluenesulfonic acid, 2-propynyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propyn-1-ol, 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-TOLUENESULFONIC ACID, 2-PROPYNYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBC3GGJ44A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
JL Godman, D Horton - The Journal of Organic Chemistry, 1968 - ACS Publications
The result indicates that the major course of the reaction involves direct replacement at C-3 of the p-tolysulfonyloxy group by a benzoyloxy group. The nmr spectrum of the product did …
Number of citations: 5 pubs.acs.org
T Elbert - Radiochemical and radioanalytical letters, 1983 - inis.iaea.org
… [2,3- 3 H] allyl p-toluenesulfonate was prepared by catalytic tritiation of propargyl p-toluenesulfonate with a subequimolar quantity of carrier free tritium gas. [1,2- 3 H] allylamine was …
Number of citations: 4 inis.iaea.org
Y Jung, JH Kim, WD Jang - European Polymer Journal, 2017 - Elsevier
… A solution of propargyl p-toluenesulfonate and Ox in acetonitrile was stirred at 40 C under N 2 atmosphere and monitored with analytical SEC. When the reaction was completed, the …
Number of citations: 27 www.sciencedirect.com
Y Jung, J Nam, JH Kim, WD Jang - RSC advances, 2017 - pubs.rsc.org
… In order to introduce propargyl groups at both initiation and termination ends, propargyl p-toluenesulfonate and N-methylpropargylamine were used as the initiator and terminating agent…
Number of citations: 18 pubs.rsc.org
T Rudolph, A Nunns, S Stumpf… - Macromolecular …, 2015 - Wiley Online Library
… Information; Table 1).6, 24 As second macromolecular building block, iPrOx was polymerized by cationic ring-opening polymerization (CROP), using propargyl p-toluenesulfonate as …
Number of citations: 8 onlinelibrary.wiley.com
W Yan, M Divandari, JG Rosenboom… - Polymer …, 2018 - pubs.rsc.org
… The precursors of cyclic PAOXAs (α-alkyne–ω-azide PAOXA telechelics) were obtained analogously but with propargyl p-toluenesulfonate and 2-azidoethylamine as the initiator and …
Number of citations: 56 pubs.rsc.org
R Takahashi, T Sato, K Terao, XP Qiu… - Macromolecules, 2012 - ACS Publications
We have investigated the heat-induced self-association in water of a block copolymer (PIPOZ-b-PEOZ) comprising two thermosensitive blocks: a poly(2-isopropyl-2-oxazoline) block (…
Number of citations: 83 pubs.acs.org
MA Cortez, WT Godbey, Y Fang… - Journal of the …, 2015 - ACS Publications
… PEOx was polymerized with either propargyl p-toluenesulfonate or methyl p-toluenesulfonate in a CEM microwave reactor at varying initiator to monomer ratios. NaN 3 was added to the …
Number of citations: 200 pubs.acs.org
G Morgese, B Shirmardi Shaghasemi… - Angewandte …, 2017 - Wiley Online Library
… Reaction conditions for cyclic PEOXAs: i) Propargyl p-toluenesulfonate, 2-ethyl-2-oxazoline, in dry ACN, 80 C, 48 h under Ar; termination by 2-azidoethylamine, in dry ACN, 25 C, 48 h …
Number of citations: 99 onlinelibrary.wiley.com
JH Joe, JM Park, H Lee, WD Jang - European Polymer Journal, 2019 - Elsevier
… First, propargyl p-toluenesulfonate was used as a functional initiator for the cationic ring opening polymerization (CROP) of 2-ethyl-2-oxazoline (EtOx) to obtain propargyl-bearing PEtOx …
Number of citations: 13 www.sciencedirect.com

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